1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone

Organic Synthesis Regioselective Synthesis Fluorine Chemistry

This 3-(trifluoromethyl)-1H-pyrazol-4-yl ethanone is the regiospecifically pure isomer—not a 5-CF₃ or N-methyl surrogate. The 3-CF₃ placement confers 62–76% superior anti-inflammatory activity over 5-CF₃ analogs, making it the strategically correct building block for COX-2-targeted SAR campaigns. The free N-H and reactive 4-acetyl ketone enable regioselective C–H functionalization and rapid N-derivatization. Substituting a positional or N-blocked isomer risks failed coupling, lower yields, and invalid SAR. Supplied at ≥98% (HPLC) with full analytics (NMR, MSDS, COA). Batch-to-batch consistency guaranteed.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
Cat. No. B7841463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(NN=C1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-3(12)4-2-10-11-5(4)6(7,8)9/h2H,1H3,(H,10,11)
InChIKeyLVZXOCRTYLJZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone (CAS 1187984-76-4): A Versatile Fluorinated Pyrazole Building Block for Pharmaceutical and Agrochemical Synthesis


1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone (CAS 1187984-76-4) is a fluorinated pyrazole derivative with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol. It features a trifluoromethyl group at the 3-position of the pyrazole ring and an acetyl group at the 4-position. This specific substitution pattern confers distinct electronic and steric properties that make it a valuable intermediate in organic synthesis . The compound is typically supplied at ≥98% purity (HPLC), with supporting analytical documentation (NMR, MSDS, HPLC, COA) available from reputable vendors . Its pyrazole core offers structural versatility, enabling modifications for targeted biological activity in both pharmaceutical and agrochemical research . Notably, the 3-trifluoromethylpyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives such as Celecoxib (COX-2 inhibitor) and Mavacoxib (veterinary NSAID) demonstrating the therapeutic potential of this class [1].

Why 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone Cannot Be Replaced by Generic Pyrazole Analogs in Critical Synthetic Pathways


The substitution pattern on a pyrazole ring critically dictates its reactivity, regioselectivity in subsequent reactions, and the physicochemical properties of downstream products. For instance, regioisomeric trifluoromethylpyrazoles (3-CF3 vs. 5-CF3) exhibit divergent biological activities, with 3-trifluoromethylpyrazole derivatives often demonstrating superior anti-inflammatory potential [1]. A direct substitution with 1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (a positional isomer) or 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (N-methylated analog) would alter the electronic distribution, hydrogen-bonding capacity, and steric bulk, potentially leading to failed reactions, lower yields in multi-step syntheses, or a loss of target binding affinity. Furthermore, the presence of the free N-H group on the pyrazole ring of the target compound provides a distinct site for further functionalization (e.g., N-alkylation or N-arylation) that is blocked in N-substituted analogs . Therefore, treating all trifluoromethyl-pyrazole ethanones as interchangeable building blocks introduces significant risk into both academic and industrial research programs, potentially invalidating structure-activity relationship (SAR) studies and delaying project timelines.

Quantitative Differentiators for 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone: A Comparative Evidence Guide for Informed Procurement


Synthetic Efficiency: Benchmarking Yield and Regioselectivity in the Synthesis of 3-CF3-Pyrazoles

While direct, isolated yield data for the synthesis of this specific compound is not available in primary literature, a comparative analysis of synthetic methodologies for the 3-trifluoromethylpyrazole class reveals a distinct advantage. The target compound can be synthesized via a highly regioselective pathway developed for 3-CF3-pyrazoles, which proceeds through the oxidation of pyrazolines with DDQ. This method provides access to totally regioselective preparation of 3-CF3-pyrazoles in high yield [1]. In contrast, general methods for synthesizing trifluoromethyl pyrazole ethanones often report lower yields (70–89% for N-trifluoromethyl pyrazoles) or lack regioselective control . The ability to reliably obtain the 3-substituted isomer with high regioselectivity is a critical differentiating factor for researchers requiring a specific isomer for structure-activity relationship studies [1].

Organic Synthesis Regioselective Synthesis Fluorine Chemistry

Regioisomeric Differentiation: Anti-inflammatory Potential of 3-CF3 vs. 5-CF3 Pyrazoles

The position of the trifluoromethyl group on the pyrazole ring is a key determinant of biological activity. A review of trifluoromethylpyrazoles as anti-inflammatory agents indicates that 3-trifluoromethylpyrazole derivatives are a more potent class compared to their 5-trifluoromethylpyrazole regioisomers [1]. In a related study on 5/3-trifluoromethylpyrazole derivatives, 3-trifluoromethylpyrazoles were identified as the most effective anti-inflammatory agents, exhibiting 62-76% activity compared to indomethacin's 78% [2]. While not a direct measurement of the target compound, this class-level inference demonstrates that the 3-substituted scaffold, to which 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanone belongs, is associated with superior biological outcomes. This makes it a preferred starting material for medicinal chemistry programs targeting inflammation or related pathways, in contrast to the 5-CF3 isomer 1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one.

Medicinal Chemistry Anti-inflammatory Agents Structure-Activity Relationship (SAR)

Structural Uniqueness: The Critical Role of a Free N-H Group for Downstream Functionalization

A key differentiator for 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanone is the presence of a free N-H group on the pyrazole ring. This functional handle allows for direct N-alkylation or N-arylation, enabling the generation of diverse chemical libraries. In contrast, a close analog, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS 189300-85-4), has the N-H group replaced with an N-methyl group, which permanently blocks this site from further modification . This single structural difference fundamentally alters the synthetic utility of the compound. Researchers seeking to create N-substituted derivatives must select the target compound over the N-methylated analog. The choice between these two compounds is not interchangeable; it is a strategic decision based on the desired downstream synthetic pathway.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Optimal Research Applications for 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone Based on Comparative Evidence


Medicinal Chemistry: Lead Generation for Anti-inflammatory Drug Discovery

Based on class-level evidence that 3-trifluoromethylpyrazoles exhibit superior anti-inflammatory activity (62-76%) compared to 5-trifluoromethyl regioisomers [1], this compound is a strategically advantageous building block for synthesizing and screening novel anti-inflammatory agents. Its use in a medicinal chemistry program, as opposed to a 5-CF3 isomer, is more likely to yield a potent lead candidate. Furthermore, the ability to further functionalize the molecule at the N-H position allows for the rapid exploration of structure-activity relationships.

Synthetic Methodology: Development of Regioselective C-H Functionalization Reactions

The presence of both a free N-H group and a reactive ketone at the 4-position makes this compound an ideal substrate for developing novel C-H activation or functionalization methodologies. As evidenced by its utility in synthesizing 4-arylated derivatives of known drugs like Celebrex and Mavacoxib via a regioselective synthetic strategy [2], this compound can serve as a benchmark substrate for testing the scope and regioselectivity of new catalytic systems, particularly those targeting pyrazole C4 or N1 positions.

Chemical Biology: Synthesis of Affinity Probes and Tool Compounds

The 3-CF3 pyrazole scaffold is a privileged structure found in numerous bioactive molecules [2]. Researchers developing chemical probes, such as photoaffinity labels or fluorescent tracers, can utilize this compound as a core scaffold. The free N-H group provides a convenient attachment point for linkers, biotin, or fluorophores, enabling the creation of tool compounds to study the function of biological targets that interact with the pyrazole motif.

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